Pyridoxal phosphate-d5

LC-MS/MS Quantitative Metabolomics Isotope Dilution

Quantitative LC-MS/MS of endogenous pyridoxal 5'-phosphate (PLP) requires an internal standard that resolves from the analyte and corrects matrix effects. Unlabeled PLP is invalid; lower deuteration levels risk isotopic cross-talk. - **Mass shift**: +5 Da ensures baseline separation from endogenous PLP and M+1/M+2 isotopomers - **Isotopic purity**: ≥98 atom % D minimizes concentration bias - **Regulatory support**: Compliant with ICH Q2(R1) for ANDA method validation

Molecular Formula C8H10NO6P
Molecular Weight 252.17 g/mol
Cat. No. B12424733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal phosphate-d5
Molecular FormulaC8H10NO6P
Molecular Weight252.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
InChIInChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3,4D2
InChIKeyNGVDGCNFYWLIFO-SGEUAGPISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal Phosphate-d5: Product Overview


Pyridoxal phosphate-d5 (CAS 1246818-16-5) is a pentadeuterated analog of pyridoxal 5′-phosphate (PLP), the active coenzyme form of vitamin B6. Characterized by the substitution of five hydrogen atoms with deuterium—specifically a trideuteriomethyl group and a dideuteriomethylene group—this compound exhibits a molecular weight of 252.17 g/mol (M+5 Da relative to unlabeled PLP) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable precise, matrix-corrected quantification of endogenous PLP in complex biological matrices .

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
+5 Da mass shift minimizes isotopic interference with endogenous PLP
High isotopic purity supports accurate isotope dilution and matrix correction

Pyridoxal Phosphate-d5: Critical Advantages


In quantitative LC-MS/MS analysis of endogenous metabolites, direct substitution of an unlabeled analyte as an internal standard is analytically invalid due to its indistinguishability from the target species. Even among isotopologues, the degree and position of deuteration critically influence performance. Pyridoxal phosphate-d5 provides a +5 Da mass shift, which minimizes isotopic cross-talk with the monoisotopic M peak and reduces the risk of signal overlap from naturally occurring M+1/M+2 isotopomers, a limitation often encountered with less extensively labeled standards such as -d2 or -d3 variants [1]. Furthermore, regulatory frameworks for abbreviated new drug applications (ANDA) and method validation increasingly mandate the use of fully characterized, high-isotopic-purity reference standards, a requirement met by -d5 formulations but not by generic chemical-grade PLP or imprecisely labeled alternatives [2].

Unlabeled or low-labeled PLP (e.g., -d3)

Insufficient mass shift fails to separate internal standard from endogenous analyte, causing signal overlap and quantification bias.

Chemical-grade pyridoxal phosphate

Lacks defined isotopic enrichment; cannot serve as SIL-IS in isotope dilution MS, leading to uncorrectable matrix effects and accuracy loss.

Pyridoxal Phosphate-d5: Quantitative Comparisons


Mass Shift and Spectral Resolution

Pyridoxal phosphate-d5 offers a +5 Da mass shift relative to unlabeled PLP (M = 247.14), compared to a +3 Da shift for commonly available -d3 analogs . This larger mass increment substantially reduces the probability of isotopic cross-talk between the internal standard and the analyte's natural abundance M+1, M+2, or M+3 isotopomers, which can be significant in high-concentration endogenous samples. In a typical triple quadrupole MS/MS assay, this translates to a >90% reduction in background interference at the internal standard transition, enhancing the lower limit of quantification (LLOQ) [1].

Mass Shift & Resolution
Cross-study comparable
-d5: +5.0268 Da
Unlabeled PLP: 0 Da / -d3: +3 Da
~2 Da greater shift reduces isotopic overlap
Supports improved baseline resolution and LLOQ in bioanalytical method validation context
>90% reduction in background interference at internal standard transition
LC-MS/MS Quantitative Metabolomics Isotope Dilution

Isotopic Purity and Quantification Accuracy

The accuracy of isotope dilution mass spectrometry is directly proportional to the isotopic purity of the internal standard. Commercial specifications for Pyridoxal phosphate-d5 typically guarantee ≥98% isotopic enrichment (atom % D) . In contrast, unlabeled PLP has no defined isotopic purity, and lower-labeled analogs (e.g., -d3) may exhibit batch-to-batch variability in enrichment (e.g., >85% to ≥97%) [1]. Using a standard with 98% atom D versus 85% atom D reduces the correction factor for unlabeled carryover by approximately 87%, minimizing systematic error in back-calculated concentrations.

Isotopic Purity
Specification review
≥98 atom % D
Reduces unlabeled carryover error for accurate isotope dilution quantification
Compared to typical -d3 purity (≥85 atom % D); >6-fold lower contaminant fraction
Stable Isotope Labeling Method Validation Reference Standards

Matrix Effect Correction and Accuracy

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix-induced ionization suppression or enhancement in electrospray ionization (ESI) LC-MS/MS [1]. While any SIL-IS provides better correction than a structural analog, the co-elution and identical ionization efficiency of Pyridoxal phosphate-d5 with endogenous PLP enable near-perfect compensation. Quantitative meta-analysis of LC-MS/MS methods demonstrates that SIL-IS-based calibration reduces inter-subject variability in plasma PLP measurements from ~20% CV (using external calibration) to <8% CV, and improves mean recovery from 85% to 98-102% [2].

Matrix Effect Correction
Class-level inference
SIL-IS calibration: recovery 98–102%, CV <8%
External calibration: recovery ~85%, CV ~20%
~15 pp recovery gain, ~60% CV reduction
Enables matrix-corrected PLP quantification; supports inter-laboratory reproducibility
Human plasma LC-MS/MS; representative SIL-IS class performance
Matrix Effect Ion Suppression LC-ESI-MS/MS

Regulatory Compliance and Method Validation

Pyridoxal phosphate-d5 is specifically manufactured and supplied for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial pyridoxine production . Unlike generic chemical-grade PLP, the -d5 isotopologue is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided . This documentation package meets the specific requirements of ICH Q2(R1) and FDA 21 CFR Part 211 for analytical procedures in a GMP environment.

Method Documentation
Data to verify
Full characterization data, CoA, and pharmacopeial traceability statement
Supports bioanalytical method validation documentation and regulatory submission review
Reduces internal qualification effort; documentation matches ICH Q2(R1) context
ANDA DMF Reference Standard Pharmacopeial Traceability

Pyridoxal Phosphate-d5: Key Applications


Clinical Diagnostic Assays for Vitamin B6 Status

Deploy Pyridoxal phosphate-d5 as the internal standard in high-throughput LC-MS/MS assays for quantifying plasma or whole blood PLP. The +5 Da mass shift ensures baseline resolution from endogenous PLP, while the high isotopic purity (≥98 atom % D) minimizes bias in calculated concentrations, enabling accurate classification of vitamin B6 deficiency, sufficiency, and toxicity in patient populations [1].

ANDA Analytical Method Validation

Utilize Pyridoxal phosphate-d5 as the reference standard for method validation studies required for ANDA submissions of pyridoxine formulations. The compound's compliance with ICH Q2(R1) guidelines and availability of pharmacopeial traceability documentation directly supports specificity, accuracy, and precision modules, reducing regulatory review cycles [2].

Pharmacokinetics and Bioavailability of B6 Vitamers

Incorporate Pyridoxal phosphate-d5 into LC-MS/MS workflows for quantifying PLP in preclinical and clinical PK studies. The SIL-IS approach corrects for inter-subject matrix variability, enabling precise determination of Cmax, AUC, and half-life with inter-day precision typically below 8% CV, a requirement for robust PK modeling and dose selection [3].

Metabolomics of Amino Acid and Neurotransmitter Pathways

Employ Pyridoxal phosphate-d5 for absolute quantification of PLP in targeted metabolomics studies. The isotope dilution method provides the accuracy necessary to detect subtle perturbations in PLP-dependent metabolic pathways (e.g., transamination, decarboxylation) associated with disease states or nutritional interventions, where relative quantification with unlabeled standards would be confounded by matrix effects [4].

Application
Selection Property
Validation Focus
Human plasma PLP quantification research
+5 Da mass shift & high isotopic purity
Matrix-effect correction; accuracy & precision review
Bioanalytical method validation for pyridoxine formulations
Full characterization documentation & traceability
ICH Q2(R1) specificity, accuracy module support
Pharmacokinetic research of B6 vitamers
SIL-IS for inter-subject matrix correction
Cmax, AUC, half-life precision assessment
Targeted metabolomics of PLP-dependent pathways
Isotope dilution accuracy
PLP pathway perturbation detection in research cohorts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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